Sucrose, monolaurate

Surface Tension Wetting Agent Cosmetic Surfactant

Formulating preservative-free emulsions or natural oral care? Sucrose monolaurate offers dual emulsification (O/W, HLB 16) and antimicrobial function without synthetic additives. - Superior emulsion stability: droplet size ~200 nm at 15 mM (vs. Tween 20: 250 nm). - Verified anti-caries activity: inhibits S. mutans acid production > sodium laurate/NaF. - High biodegradability, CMC 0.3 mM for micellar solubilization. Supplied as ≥98% pure powder. Available for immediate research shipment.

Molecular Formula C24H46O13
Molecular Weight 542.6 g/mol
Cat. No. B15545749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose, monolaurate
Molecular FormulaC24H46O13
Molecular Weight542.6 g/mol
Structural Identifiers
InChIInChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1
InChIKeyPVVVEHXCVQRLOC-NSIFZURYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Monolaurate: A Nonionic Sugar Ester Surfactant for Industrial and Biomedical Formulations


Sucrose monolaurate (SML) is a carbohydrate-based nonionic surfactant formed via esterification of sucrose with lauric acid (C12) . It possesses an amphiphilic structure that confers a hydrophilic–lipophilic balance (HLB) of approximately 16, classifying it as a potent oil-in-water (O/W) emulsifier [1]. SML is distinguished by its high biodegradability, low toxicity, and broad compatibility with biological systems, making it a preferred additive in food, cosmetic, and pharmaceutical applications where mildness and sustainability are paramount .

O/W Oil-in-water emulsification support with reported HLB ~16
Bio Reported high biodegradability and low toxicity profile for formulation screening
Dual Combined emulsifier and antimicrobial screening context in a single ingredient

Why Sucrose Monolaurate Cannot Be Replaced by Other Sucrose Esters or Common Nonionic Surfactants


Within the sucrose ester family, subtle variations in fatty acid chain length and substitution degree produce profound differences in physicochemical and functional properties [1]. While all sucrose monoesters share a common sugar headgroup, the laurate (C12) chain confers a unique balance of hydrophilicity and membrane activity that is not replicated by longer-chain homologs such as palmitate (C16) or stearate (C18) [2]. Furthermore, when compared to widely used synthetic nonionics like polysorbates (Tweens) or polyoxyethylene ethers, SML exhibits superior biodegradability and a distinct antimicrobial profile that is not present in these alternatives [3]. Therefore, generic substitution within the class or with common laboratory surfactants will result in altered performance in emulsification, wetting, solubilization, and antimicrobial activity.

Longer-chain esters C16/C18 sucrose esters may reduce wetting performance and shift emulsification profile relative to C12 laurate
Polysorbates Tweens and polyoxyethylene ethers may lack the reported antimicrobial profile observed with SML
Synthetic nonionics Common laboratory surfactants may differ in biodegradability and biocompatibility context; direct interchange may require validation

Quantitative Differentiation of Sucrose Monolaurate: Performance Benchmarks Against Key Comparators


Sucrose Monolaurate vs. Sucrose Monostearate: Superior Wetting and Foaming in Cosmetic Formulations

In a classic comparative study of nonionic surfactants, sucrose monolaurate (C12) was identified as the best wetting agent among the sucrose monoester series, whereas sucrose monostearate (C18) was the poorest [1]. SML also exhibited moderate foaming properties, in contrast to sucrose monostearate and diesters, which are essentially non-foaming [1].

Wetting Rank vs. Sucrose Esters
Head-to-head
Rank 1 / 4 in tested set
Supports wetting-agent selection within sucrose monoester class
Qualitative ranking across C12–C18 chain lengths
Surface Tension Wetting Agent Cosmetic Surfactant

Sucrose Monolaurate vs. Sucrose Palmitate: Lower Surface Tension for Enhanced Spreadability

At a 0.1% aqueous solution, sucrose monolaurate achieves a surface tension of 33.7 dynes/cm and an interfacial tension of 7.9 dynes/cm against Nujol [1]. In the same study, sucrose palmitate exhibited a higher interfacial tension of 6.2 dynes/cm, while Tween 20 and Tween 80 demonstrated surface tensions of 37 and 42 dynes/cm, respectively [1].

Surface Tension at 0.1%
Head-to-head
33.7 dynes/cm
Supports spreadability screening on low-energy surfaces
3.3–10.3 dynes/cm lower than Tween series at matched concentration
Surface Tension Interfacial Tension Sucrose Ester Comparison

Sucrose Monolaurate vs. Tween 20 and Brij 96v: Smaller Limiting Droplet Size in Sub-Micron Emulsions

In a systematic study of hydrocarbon-in-water sub-micron emulsions, six nonionic surfactants were evaluated for their ability to reduce droplet size at increasing concentrations [1]. Sucrose monolaurate achieved a limiting droplet size of approximately 200 ± 20 nm at 15 mM concentration, which was smaller than that obtained with Tween 20 (approximately 250 ± 30 nm) and comparable to Brij 96v [1].

Limiting Droplet Size
Head-to-head
~200 ± 20 nm
Supports emulsion stability and delivery-system review
15 mM surfactant, hydrocarbon-in-water sub-micron emulsion
Emulsification Sub-micron Emulsion Droplet Size

Sucrose Monolaurate vs. Sucrose Stearate and Palmitate: Superior Antimicrobial Activity Against Gram-Positive Bacteria

Sucrose monolaurate exhibits potent antibacterial activity against Gram-positive pathogens, with reported minimum inhibitory concentrations (MICs) of 2.5 mM for Listeria monocytogenes and Bacillus subtilis, and 10 mM for Staphylococcus aureus [1]. In comparative evaluations, sucrose stearates and sucrose palmitate were less effective and less soluble than sucrose laurates, requiring higher concentrations for similar inhibitory effects [2].

MIC vs. Gram-Positive Bacteria
Cross-study
2.5 mM (L. monocytogenes)
Supports antimicrobial screening and preservation context
Broth microdilution; C16/C18 homologs less effective per reported data
Antimicrobial MIC Food Preservation

Sucrose Monolaurate vs. Sodium Laurate and Sodium Fluoride: Enhanced Inhibition of Streptococcus mutans Acid Production

In a study targeting oral pathogens, sucrose monolaurate was found to be more effective than either sodium laurate or sodium fluoride in inhibiting acid production by Streptococcus mutans NCTC 10449 [1]. This differential activity suggests that the intact sucrose ester structure, rather than the liberated fatty acid, is critical for maximum antimicrobial effect.

S. mutans Acid Inhibition
Head-to-head
Reported higher inhibition
Supports comparator assay-response interpretation
Ranked above sodium laurate and sodium fluoride in acid production assay
Dental Caries Oral Care Antimicrobial

Sucrose Monolaurate vs. Traditional Food Preservatives: Activity in Low-Fat, Near-Neutral pH Foods

Fatty acid esters of sucrose offer potential as preservatives for slightly acidic or alkaline low-fat foods where traditional food preservatives such as potassium sorbate and sodium benzoate are ineffective [1]. While specific quantitative MIC comparisons are limited, the class of sucrose fatty acid esters, including sucrose monolaurate, extends antimicrobial functionality into pH ranges (>5.5) where conventional preservatives lose activity due to ionization [1].

pH-Range Activity Profile
Class-level
Retains activity at pH > 5.5
Class-level context for neutral-pH preservation strategy
Sorbate/benzoate lose activity above pH 5.0; data to verify per specific matrix
Food Preservation pH Stability Clean Label

High-Value Application Scenarios for Sucrose Monolaurate Based on Quantified Performance Differentiation


Clean-Label Food Preservation in Neutral pH Products

Leverage the dual-function emulsification and antimicrobial activity of SML to formulate preservative systems for low-fat, near-neutral pH foods (e.g., plant-based milks, sauces, ready-to-drink teas) where traditional preservatives like potassium sorbate and sodium benzoate lose efficacy [1]. The demonstrated MIC of 2.5 mM against L. monocytogenes [2] provides a quantitative benchmark for use as a hurdle technology in minimally processed foods.

Sub-Micron Emulsion Formulations for Enhanced Bioavailability

Utilize SML as the primary emulsifier in sub-micron emulsions for pharmaceutical or cosmetic actives, capitalizing on its ability to achieve a limiting droplet size of ~200 nm at 15 mM concentration, which is superior to Tween 20 (250 nm) [3]. This directly translates to improved physical stability and potentially enhanced dermal or oral absorption of lipophilic compounds.

Oral Care Products Targeting Cariogenic Bacteria

Formulate mouthwashes, toothpastes, or dental varnishes containing SML as an anti-caries agent, based on its demonstrated superior inhibition of S. mutans acid production compared to sodium laurate and sodium fluoride [4]. This offers a fluoride-free alternative for populations sensitive to fluoride or for products positioned as natural oral care.

Pharmaceutical Excipient for Solubilization of Poorly Water-Soluble Drugs

Employ SML as a micellar solubilizer in oral or parenteral drug formulations, as studies have shown its capacity to solubilize numerous poorly water-soluble drug substances with high maximum solubilizate concentrations and no solute-solute interactions [5]. Its well-characterized CMC of 0.3 mM provides a precise formulation threshold for designing stable drug delivery systems.

Application
Selection Property
Validation Focus
Neutral-pH food preservation studies
Dual-function emulsifier-preservative
pH-independent antimicrobial activity assessment
Sub-micron emulsion formulation
Droplet size reduction profile
Emulsion stability and delivery-system characterization
Oral care formulation research
Cariogenic bacteria inhibition profile
Acid production assay endpoints
Drug solubilization formulation
Micellar solubilization capacity
Drug loading and formulation stability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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